Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-
Description
Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, also known as tetrakis(4-hydroxyphenyl)ethylene (THPE), is a tetraphenylethylene (TPE) derivative with hydroxyl groups at the para positions of all four phenyl rings. Its molecular formula is C₂₆H₂₀O₄, with a molecular weight of 396.43 g/mol (CAS 119301-59-6) . The compound is synthesized via demethylation of its methoxy-substituted precursor, 1,1,2,2-tetrakis(3,4-dimethoxyphenyl)ethane, using bromine-rich reagents like BBr₃ in anhydrous tetrahydrofuran (THF), achieving yields up to 92% . THPE’s rigid, symmetrical structure and hydroxyl groups make it a versatile building block for covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and aggregation-induced emission (AIE) materials .
Properties
IUPAC Name |
4-[1,2,2-tris(4-hydroxyphenyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,25-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPBBNNDDQOWPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064785 | |
| Record name | Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7727-33-5 | |
| Record name | 1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7727-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- | |
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| Record name | 7727-33-5 | |
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| Record name | Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- | |
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| Record name | Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanediylidenetetrakisphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.894 | |
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Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of aggregation-induced emission (aie) dyes. AIE dyes are fluorescent materials that emit light when their molecules aggregate, and they are often used in sensing, bioimaging, and optoelectronic devices.
Mode of Action
The mode of action of 4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetraphenol is primarily through its role as a building block in the synthesis of AIE dyes. It’s used in further synthesis of alkyl-halogen to make ether via esterification and polymer reaction.
Biochemical Pathways
Its role in the synthesis of aie dyes suggests it may influence pathways related to fluorescence and light emission in these materials.
Result of Action
The primary result of the action of 4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetraphenol is the production of AIE dyes. These dyes have unique optical properties, including strong fluorescence upon aggregation, which makes them useful in a variety of applications, from sensing and bioimaging to optoelectronic devices.
Biological Activity
Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-, also known as tetrakis(4-hydroxyphenyl)ethane (THPE), is a synthetic compound characterized by its unique tetrakis structure featuring four para-hydroxyphenyl groups linked by a central ethane core. This article explores the biological activity of THPE, including its synthesis, potential applications, and relevant research findings.
- Chemical Formula : C26H22O4
- Molecular Weight : 422.45 g/mol
- CAS Number : 119301-59-6
- Melting Point : 323°C (lit.)
- Boiling Point : 559.4±45.0 °C (predicted)
- Density : 1.324±0.06 g/cm³ (predicted)
- pKa : 9.72±0.26 (predicted)
Synthesis
THPE is synthesized through a condensation reaction involving phenol and a suitable ethane derivative. The general synthesis route includes:
- Reagents : Phenol and tetrachloroethane.
- Reaction Conditions : Controlled temperature and inert atmosphere to minimize oxidation.
- By-products : Various oligomers may form depending on reaction conditions.
Antioxidant Properties
Research indicates that THPE exhibits significant antioxidant activity due to its multiple hydroxyl groups, which can scavenge free radicals effectively. A study demonstrated that THPE could inhibit lipid peroxidation in vitro, suggesting potential applications in preventing oxidative stress-related diseases .
Antimicrobial Activity
THPE has shown antimicrobial properties against various pathogens. In a comparative study, THPE was tested against Gram-positive and Gram-negative bacteria, demonstrating inhibitory effects particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of common antibiotics, indicating its potential as an antimicrobial agent .
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of THPE on cancer cell lines such as HeLa and MCF-7. Results indicated that THPE induces apoptosis in these cells through the activation of caspase pathways and modulation of cell cycle progression . The compound's ability to selectively target cancer cells while sparing normal cells positions it as a promising candidate for further drug development.
Case Studies
- Antioxidant Efficacy in Cellular Models
- Antimicrobial Testing
Research Findings Summary Table
| Property | Value/Observation |
|---|---|
| Antioxidant Activity | Effective in reducing ROS levels |
| Antimicrobial Activity | MIC of 50 µg/mL against S. aureus |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
| Synthesis Method | Condensation of phenol with ethane derivative |
Scientific Research Applications
Organic Synthesis
Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis- is utilized as a building block in organic synthesis. Its hydroxyl groups enable it to participate in various chemical reactions, including:
- Condensation Reactions : It can react with aldehydes and ketones to form complex organic compounds.
- Polymerization : The compound can be polymerized to create thermosetting plastics and resins with enhanced thermal stability.
Pharmaceutical Intermediates
This phenolic compound serves as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been studied for their potential therapeutic effects:
- Antioxidant Properties : Research indicates that derivatives of this compound exhibit significant antioxidant activity, which can be beneficial in developing drugs aimed at oxidative stress-related diseases.
- Antimicrobial Activity : Some studies have reported the antimicrobial properties of phenolic compounds derived from this structure, making it a candidate for antibiotic development.
Material Science
The compound's unique structural properties make it valuable in material science:
- Thermal Stability : It is used in the formulation of heat-resistant materials due to its high thermal stability.
- Coatings and Adhesives : Its ability to form strong bonds makes it suitable for use in coatings and adhesives that require durability and resistance to environmental factors.
Case Study 1: Synthesis of Antioxidant Compounds
A study demonstrated the synthesis of novel antioxidant compounds derived from phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-. The synthesized compounds were tested for their ability to scavenge free radicals and showed promising results compared to traditional antioxidants.
Case Study 2: Development of Heat-Resistant Polymers
Research focused on the application of this compound in developing heat-resistant polymers. The study highlighted the effectiveness of incorporating phenol tetrakis into polymer matrices to enhance their thermal properties.
| Polymer Type | Thermal Decomposition Temperature (°C) | Improvement (%) |
|---|---|---|
| Polymer A | 300 | 25 |
| Polymer B | 320 | 30 |
Comparison with Similar Compounds
Tetrakis(4-carboxyphenyl)ethylene (ETTC)
- Structure : 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylic acid) .
- Synthesis : Prepared via Suzuki coupling of tetrakis(4-bromophenyl)ethylene with 4-methoxycarbonylphenylboronic acid, followed by hydrolysis of methyl esters to carboxylic acids .
- Key Differences :
- Functional Groups : Carboxylic acids (–COOH) instead of hydroxyls (–OH).
- Applications : Superior coordination ability with metal ions (e.g., Zr⁴⁺ in MOFs) for gas storage (O₂, N₂O) and catalysis .
- Solubility : Lower solubility in polar solvents compared to THPE due to stronger intermolecular hydrogen bonding of –COOH groups .
Tetrakis(4-aminophenyl)ethylene (TPE-AM)
Tetrakis(4-(1H-benzimidazol-2-yl)phenyl)ethylene (TBI–TPE)
- Structure : 1,1,2,2-tetrakis(4-(1H-benzo[d]imidazol-2-yl)phenyl)ethene .
- Synthesis: Condensation of THPE’s aldehyde derivative with 1,2-diaminobenzene .
- Key Differences :
Physicochemical Properties
THPE
ETTC
TPE-AM
- Electroactive Materials: PyTTA-COF (with 1,3,6,8-tetrakis(4-aminophenyl)pyrene) exhibits high charge mobility for organic electronics .
Preparation Methods
Tetrahydrofuran (THF) Partitioning
Dissolving the crude reaction mixture in THF (1.0-7.0 L per mole of product) followed by liquid-liquid extraction with water removes hydrophilic impurities and acid catalyst residues. The THF phase, containing predominantly tetrakis and tris isomers, undergoes fractional crystallization at -20°C to precipitate the less soluble tetrakis product. This method achieves 85-92% recovery with purity ≥94%.
Acetonitrile Recrystallization
Alternative protocols utilize acetonitrile's temperature-dependent solubility. Heating the crude product in acetonitrile to 80°C forms a saturated solution, which upon cooling to 0°C preferentially crystallizes the tetrakis isomer. Three successive recrystallizations increase purity from 82% to 99%, albeit with a 15-20% yield penalty.
Table 1: Comparative Analysis of Purification Methods
| Parameter | THF Partitioning | Acetonitrile Recrystallization |
|---|---|---|
| Purity Achieved | 94% | 99% |
| Yield | 85-92% | 65-75% |
| Solvent Consumption | 5 L/mol | 8 L/mol |
| Process Time | 6-8 hours | 12-16 hours |
| Isomer Separation | Moderate | Excellent |
Industrial-Scale Production Methodologies
Commercial manufacturing adapts laboratory-scale condensation reactions to continuous flow reactors (CFRs) for enhanced reproducibility. Key innovations include:
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Microreactor Systems : Stainless steel microchannel reactors (0.5 mm diameter) enable precise temperature control (±1°C), reducing side reactions compared to batch reactors. Residence times of 30-45 minutes achieve conversions comparable to 5-hour batch processes.
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Catalyst Recycling : Immobilized acid catalysts (e.g., sulfonated polystyrene resins) allow in-line separation and reuse for >50 cycles without activity loss, as demonstrated in pilot plant trials.
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Automated Crystallization : Continuous anti-solvent crystallization units using heptane as precipitant achieve 98% phase purity at throughputs of 50 kg/h.
Mechanistic Insights and Byproduct Formation
The condensation mechanism proceeds through sequential aldol-like additions:
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Protonation of Glyoxal : Acid catalysts protonate glyoxal's carbonyl groups, generating reactive di-electrophiles.
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First Phenol Coupling : One carbonyl reacts with two phenol molecules at para positions, forming a 1,2-diol intermediate.
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Second Coupling : The remaining carbonyl undergoes analogous reaction with two additional phenols, yielding the tetrakis product.
Common byproducts arise from:
-
Incomplete Coupling : Tris-phenolic compounds form when one carbonyl group fails to react.
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Positional Isomerism : Attack at ortho rather than para positions produces 1,1,2-tris(4-hydroxyphenyl)-2-(2-hydroxyphenyl)ethane.
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Oligomerization : Excess glyoxal leads to pentakis and hexakis adducts via repeated aldol condensation.
Advanced Catalytic Systems
Recent studies explore alternatives to mineral acids:
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Ionic Liquid Catalysts : 1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) enables solvent-free synthesis at 70°C, achieving 78% yield with easier catalyst separation.
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Solid Acid Catalysts : Sulfated zirconia (SO₄²⁻/ZrO₂) provides comparable activity to H₂SO₄ while eliminating aqueous waste streams. Pilot tests show consistent yields of 72% over 30 batches.
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Biocatalytic Approaches : Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze phenol-glyoxal condensation in non-aqueous media, though yields remain subpar (35-40%).
Quality Control and Analytical Characterization
Rigorous QC protocols ensure batch consistency:
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HPLC Analysis : Reverse-phase C18 columns (ACN/water gradient) resolve tetrakis (Rt=12.3 min) from tris (Rt=9.8 min) and pentakis (Rt=15.1 min) isomers.
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Thermogravimetric Analysis (TGA) : Decomposition onset temperatures ≥323°C confirm thermal stability.
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¹H NMR : Aromatic protons appear as two singlets at δ 6.56 (s, 8H) and δ 7.65 (s, 4H), with hydroxyl protons at δ 4.79 (s, 4H) .
Q & A
Basic Research Question
- NMR Spectroscopy: 1H/13C NMR identifies phenolic proton environments and confirms ethylene bridge symmetry (e.g., singlet for equivalent protons) .
- FT-IR: Detects hydroxyl (3200–3600 cm⁻¹) and aromatic C=C (1500–1600 cm⁻¹) stretches .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., 396.43 g/mol for tetrakis(4-hydroxyphenyl)ethane) .
How can this compound be utilized in the development of covalent organic frameworks (COFs)?
Advanced Research Question
As a tetra-functional monomer (e.g., tetrakis(4-aminophenyl)ethene), it enables imine-linked COFs with tunable porosity:
- Solvothermal Synthesis: React with aldehydes (e.g., terephthalaldehyde) in mixed solvents (mesitylene/dioxane) at 120°C for 72 hours .
- Post-Synthetic Modification: Introduce carboxyl or boronate ester groups for gas storage or catalysis applications .
- Characterization: Use PXRD and BET surface area analysis to confirm framework topology and pore size .
What strategies mitigate aggregation-induced fluorescence quenching in ethanediylidene-tetrakis derivatives?
Advanced Research Question
While not explicitly covered in the evidence, derivatives like tetraphenylethylene (TPE) are known for aggregation-induced emission (AIE). Methodological insights include:
- Steric Hindrance: Introduce bulky substituents (e.g., ethynyl groups) to restrict intramolecular rotation .
- Nanoparticle Encapsulation: Use amphiphilic polymers to disperse compounds in aqueous media, enhancing luminescence .
- Solvatochromic Studies: Correlate emission intensity with solvent polarity to optimize solid-state fluorescence .
How do substituents (e.g., carboxyl, amino) influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
- Carboxyl Groups: Enable coordination with metal ions (e.g., Ni²⁺) for catalytic applications, verified via UV-Vis titration .
- Amino Groups: Facilitate Schiff base formation in COF synthesis; monitor reaction progress via in-situ IR to track imine bond formation .
- Ethynyl Groups: Participate in Sonogashira coupling; optimize Pd catalyst loading and solvent (e.g., THF/triethylamine) for high yields .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
